2-Chloro-4-((trimethylsilyl)ethynyl)pyridine
Overview
Description
2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the molecular formula C10H12ClNSi. It has a molecular weight of 209.75 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is 1S/C10H12ClNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 . This indicates the presence of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 silicon atom in the molecule .
Physical And Chemical Properties Analysis
2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is a solid substance at room temperature . It has a molecular weight of 209.75 .
Scientific Research Applications
- Application : 2-Chloro-4-[(trimethylsilyl)ethynyl]pyridine serves as an excellent substrate for cross-coupling reactions, particularly Sonogashira coupling. In this process, it reacts with terminal alkynes in the presence of a palladium catalyst to form new carbon-carbon bonds. The resulting products find applications in medicinal chemistry, material science, and natural product synthesis .
- Application : Click chemistry involves efficient, selective reactions for assembling complex molecules. 2-Chloro-4-[(trimethylsilyl)ethynyl]pyridine can participate in click reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC). Researchers use these reactions to modify biomolecules, create bioconjugates, and develop drug delivery systems .
- Application : The silyl-ethynyl group in this compound allows for the functionalization of various heterocycles. Researchers can introduce other functional groups (e.g., halogens, amines, or alkynes) at the ethynyl position, expanding the chemical diversity of heterocyclic compounds. These modified heterocycles find applications in drug discovery and materials science .
- Application : The ethynyl group in 2-Chloro-4-[(trimethylsilyl)ethynyl]pyridine enables the construction of π-conjugated systems. These systems are crucial for organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Researchers use this compound as a building block to create conjugated polymers and small molecules with desirable electronic properties .
- Application : The chloro substituent on the pyridine ring makes it amenable to further functionalization. Researchers can selectively modify the chlorine atom to introduce various substituents (e.g., alkyl, aryl, or heteroaryl groups). These modified pyridines serve as ligands, intermediates, or bioactive compounds in drug development and coordination chemistry .
- Application : The trimethylsilyl group in 2-Chloro-4-[(trimethylsilyl)ethynyl]pyridine plays a crucial role in silicon-mediated transformations. It enhances regioselectivity and stability during reactions. Researchers utilize this compound in silicon-based synthetic methodologies, including silylation, desilylation, and silicon-directed functionalization .
Cross-Coupling Reactions
Click Chemistry
Functionalization of Heterocycles
Synthesis of π-Conjugated Systems
Functionalization of Pyridine Rings
Silicon-Mediated Transformations
Safety and Hazards
The safety data sheet for a similar compound, 3-[(Trimethylsilyl)ethynyl]pyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
The trimethylsilyl (TMS) group in the compound is a common protecting group used in organic synthesis. The TMS group can be added to a molecule to protect a functional group from unwanted reactions. The TMS group can then be removed to reveal the original functional group .
Please consult with a chemical expert or conduct a more specific search for detailed information about this compound. If you’re conducting research involving this compound, please ensure to follow all relevant safety protocols. This compound has been labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, H335 . Always handle with appropriate care and personal protective equipment.
properties
IUPAC Name |
2-(2-chloropyridin-4-yl)ethynyl-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFPUCBBPLNIIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-((trimethylsilyl)ethynyl)pyridine | |
CAS RN |
499193-57-6 | |
Record name | 2-chloro-4-[2-(trimethylsilyl)ethynyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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